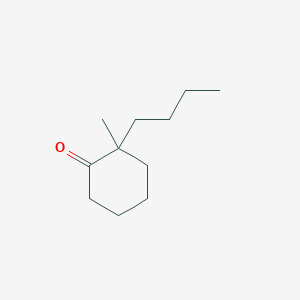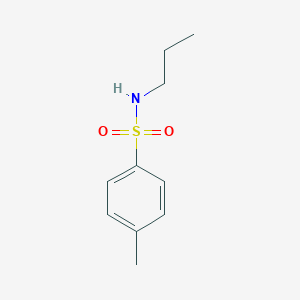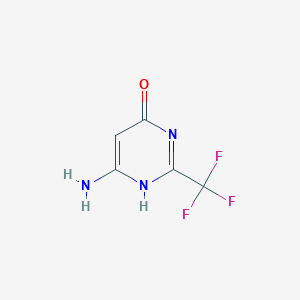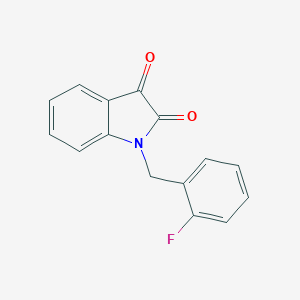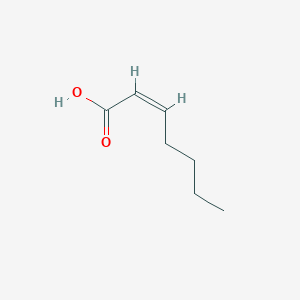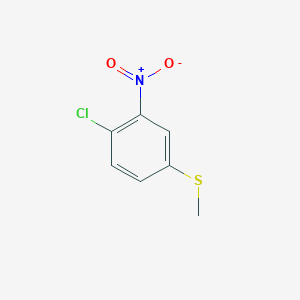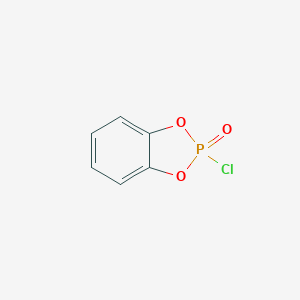
1,3-Butadiene, 1,2,3-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiene, 1,2,3-trichloro- is an organic compound that is widely used in industrial applications. It is commonly known as trichlorobutadiene and is a colorless liquid with a sweet odor. This compound is used in the production of various chemicals, including pesticides, pharmaceuticals, and synthetic rubber. However, exposure to this compound can be harmful to human health and the environment.
Aplicaciones Científicas De Investigación
1,3-Butadiene, 1,2,3-trichloro- has been extensively studied for its potential use as a pesticide and in the production of synthetic rubber. It has also been investigated for its potential use as a pharmaceutical intermediate. Research has shown that this compound has antimicrobial properties and may be effective against certain types of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 1,3-Butadiene, 1,2,3-trichloro- is not well understood. However, studies have shown that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
Exposure to 1,3-Butadiene, 1,2,3-trichloro- can have harmful effects on human health. Inhalation of this compound can cause respiratory irritation, chest pain, and coughing. Prolonged exposure may lead to more severe respiratory problems, such as bronchitis and asthma. This compound is also toxic to aquatic life and can cause harm to the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Butadiene, 1,2,3-trichloro- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and must be handled with care. It may also react with other chemicals in the laboratory, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1,3-Butadiene, 1,2,3-trichloro-. One area of interest is its potential use as an antimicrobial agent. Further research is needed to determine its effectiveness against a wider range of microorganisms and its potential for use in clinical settings. Another area of interest is its potential use in the production of new materials, such as biodegradable plastics. Research is also needed to explore the environmental impact of this compound and to develop safer and more sustainable methods for its synthesis and use.
Conclusion
1,3-Butadiene, 1,2,3-trichloro- is an important compound that has many industrial applications. However, it is also toxic and can be harmful to human health and the environment. Further research is needed to fully understand its mechanism of action and potential uses. It is important to handle this compound with care and to develop safer and more sustainable methods for its synthesis and use.
Métodos De Síntesis
1,3-Butadiene, 1,2,3-trichloro- is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction is exothermic and produces a mixture of isomers, including cis- and trans-1,2,3-trichlorobutadiene. The reaction is typically carried out in a closed system to prevent the release of chlorine gas into the environment.
Propiedades
Número CAS |
1573-58-6 |
|---|---|
Nombre del producto |
1,3-Butadiene, 1,2,3-trichloro- |
Fórmula molecular |
C4H3Cl3 |
Peso molecular |
157.42 g/mol |
Nombre IUPAC |
1,2,3-trichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H3Cl3/c1-3(6)4(7)2-5/h2H,1H2 |
Clave InChI |
MESXUXRSZSSKIO-RQOWECAXSA-N |
SMILES isomérico |
C=C(/C(=C/Cl)/Cl)Cl |
SMILES |
C=C(C(=CCl)Cl)Cl |
SMILES canónico |
C=C(C(=CCl)Cl)Cl |
Otros números CAS |
39083-26-6 53317-48-9 53978-04-4 |
Sinónimos |
1,2,3-Trichlorobuta-1,3-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



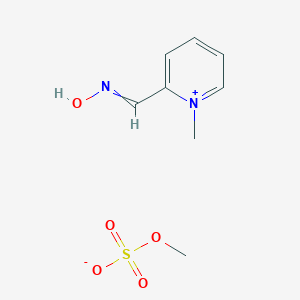
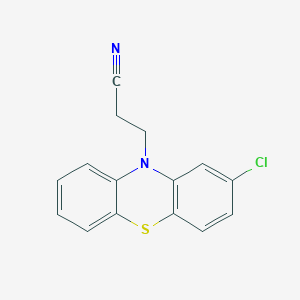
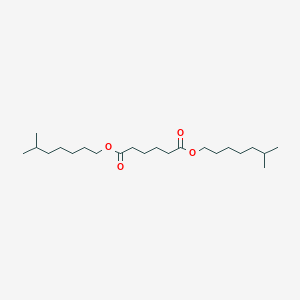
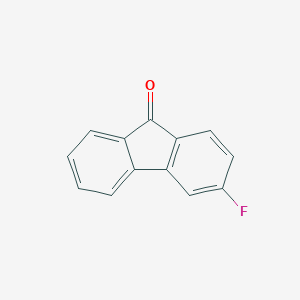
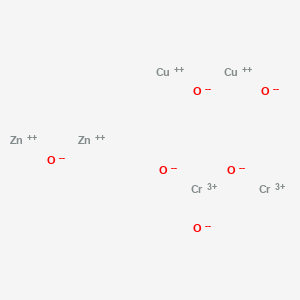
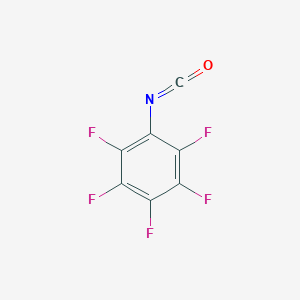
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
